molecular formula C8H3IO3 B3050752 5-Iodoisobenzofuran-1,3-dione CAS No. 28418-89-5

5-Iodoisobenzofuran-1,3-dione

Cat. No. B3050752
CAS RN: 28418-89-5
M. Wt: 274.01 g/mol
InChI Key: HAXOVWANMPEGGM-UHFFFAOYSA-N
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Description

5-Iodoisobenzofuran-1,3-dione is a chemical compound with the molecular formula C8H3IO3 . It has a molecular weight of 274.01 .


Synthesis Analysis

The synthesis of 5-Iodoisobenzofuran-1,3-dione involves a multi-step reaction . The first step involves the use of sodium nitrite (NaNO2), aqueous sulfuric acid (H2SO4), and copper(I) cyanide (CuCN). The reaction product is then heated with aqueous H2SO4. The second step involves the use of acetic acid anhydride in benzene .


Molecular Structure Analysis

The InChI code for 5-Iodoisobenzofuran-1,3-dione is 1S/C8H3IO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

In a study, indane derivatives were oxidized to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water . This suggests that 5-Iodoisobenzofuran-1,3-dione can be involved in oxidation reactions.


Physical And Chemical Properties Analysis

5-Iodoisobenzofuran-1,3-dione is a solid at room temperature . It has a melting point of 123-127 °C . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of N-Heterocyclic Carbene Precursors

    Research by Hobbs et al. (2010) explored the synthesis of N-heterocyclic carbenes (NHCs) using 1,3-diaryl-imidazolidine-4,5-dione skeletons. This study highlighted the reactivity of these compounds akin to alkyl halides and their potential applications in various chemical reactions (Hobbs et al., 2010).

  • Exploring Optical Properties

    Tan et al. (2018) synthesized isoindole-1,3-dione compounds starting from 3a,4,7,7atetrahydroisobenzofuran-1,3-dione, focusing on their optical properties. This study provides insights into potential applications in materials science, especially in areas requiring specific optical characteristics (Tan et al., 2018).

  • Investigating Keto-Enol Tautomerism

    Pires et al. (2016) conducted a study on keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives. Their research, supported by various spectroscopic techniques, adds to the understanding of the chemical behavior of these compounds, relevant in pharmaceutical and chemical industries (Pires et al., 2016).

Catalysis and Chemical Reactions

  • Catalytic Applications in Organic Synthesis

    Khedkar et al. (2012) explored the use of polymer-supported palladium–N-heterocyclic carbene as a catalyst for the carbonylative cyclization of o-iodobenzoic acids. This study is significant for its implications in creating efficient, recyclable, and phosphine-free catalysts for organic synthesis (Khedkar et al., 2012).

  • Synthesis of Tetrahydrobenzofuran Derivatives

    Mphahlele and Moekwa (2005) investigated the synthesis of various tetrahydrobenzofuran derivatives using 1,3-dione compounds. Their work contributes to the understanding of iodine-promoted cyclization reactions in organic chemistry (Mphahlele & Moekwa, 2005).

  • Development of Non-Fullerene Electron Acceptors

    Patil et al. (2015) designed a non-fullerene electron acceptor using 1,3-indanedione building blocks for solution-processable bulk-heterojunction solar cells. This study contributes to the advancement of organic photovoltaics (Patil et al., 2015).

  • Electrochemical Studies

    Nosheen et al. (2012) examined the electrochemical behavior of hydantoin derivatives, providing insights into the redox properties of compounds related to isobenzofuran-1,3-dione. This research is relevant in electrochemistry and could have implications in developing new electrochemical sensors or materials (Nosheen et al., 2012).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H314-H331 . This indicates that it is toxic if swallowed, in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

5-iodo-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3IO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXOVWANMPEGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570656
Record name 5-Iodo-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodoisobenzofuran-1,3-dione

CAS RN

28418-89-5
Record name 5-Iodo-1,3-isobenzofurandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28418-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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